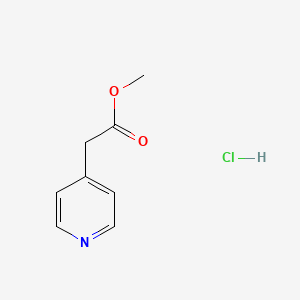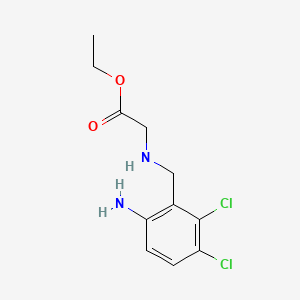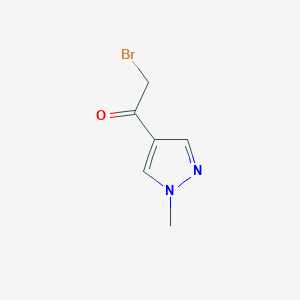
Dabcyl-ktsavlqsgfrkme-edans
Descripción general
Descripción
Dabcyl-KTSAVLQSGFRKME-Edans is a fluorescence resonance energy transfer (FRET) substrate specifically designed for the main protease (Mpro) of severe acute respiratory syndrome coronavirus (SARS-CoV) and other related viruses . This compound is used to measure the protease activity of the COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses . The compound consists of a peptide sequence (KTSAVLQSGFRKME) flanked by a donor fluorophore (Edans) and an acceptor chromophore (Dabcyl), which allows for the detection of protease activity through changes in fluorescence .
Mecanismo De Acción
Target of Action
Dabcyl-KTSAVLQSGFRKME-Edans is primarily targeted towards the SARS-CoV family 3C-like protease (3CLP) , also known as the main protease or MPro . This protease plays a crucial role in the life cycle of the SARS-CoV virus, making it a significant target for therapeutic interventions .
Mode of Action
The compound acts as an internally quenched fluorogenic substrate for the 3CLP . It undergoes cleavage mediated by 3CLP between glutamine and serine . This cleavage results in the release of the highly fluorescent peptide fragment SGFRKME-EDANS .
Biochemical Pathways
The cleavage of this compound by 3CLP is a key step in the biochemical pathway of the SARS-CoV virus. The resulting fluorescence can be monitored at the excitation/emission wavelengths of 355/538 nm, respectively . This fluorescence serves as a measure of the protease activity of the SARS-CoV Mpro .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 50mm . It is also recommended to avoid multiple freeze-thaw cycles after dissolving in DMSO .
Result of Action
The cleavage of this compound by 3CLP results in the generation of a highly fluorescent peptide fragment . This fluorescence can be used to measure the protease activity of the SARS-CoV Mpro , thereby aiding in the study of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses .
Action Environment
It should be stored at -20°C upon receiving and protected from light . These factors suggest that temperature and light exposure may influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Dabcyl-KTSAVLQSGFRKME-Edans plays a crucial role in biochemical reactions, particularly in the study of viral proteases . It interacts with the main protease (Mpro) of SARS-CoV and other similar viruses . The nature of this interaction is based on fluorescence resonance energy transfer (FRET), where the energy emitted from the EDANS fluorophore is quenched by the DABCYL fluorophore when in close proximity .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of viral infections, particularly those caused by SARS-CoV . By serving as a substrate for the viral Mpro, it allows for the measurement of protease activity, which is a key factor in the virus’s ability to replicate and infect cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the viral Mpro . As a FRET substrate, it undergoes a change in fluorescence when cleaved by the protease, allowing for the measurement of protease activity .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its use in measuring protease activity
Metabolic Pathways
Its primary known function is as a FRET substrate for viral proteases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dabcyl-KTSAVLQSGFRKME-Edans involves solid-phase peptide synthesis (SPPS) techniques. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially . The chromophore (Dabcyl) and fluorophore (Edans) are introduced at specific positions within the peptide sequence. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purification of the final product to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Dabcyl-KTSAVLQSGFRKME-Edans primarily undergoes enzymatic cleavage reactions. The main protease (Mpro) of SARS-CoV and related viruses cleaves the peptide sequence at a specific site, resulting in the separation of the Dabcyl and Edans groups . This cleavage leads to an increase in fluorescence, which can be measured to determine protease activity .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered solution at physiological pH (around 7.4). Common reagents include the main protease (Mpro) enzyme, buffer solutions (e.g., Tris-HCl), and reducing agents (e.g., dithiothreitol) to maintain enzyme activity .
Major Products Formed
The major products formed from the enzymatic cleavage of this compound are the separated Dabcyl-peptide and Edans-peptide fragments. The increase in fluorescence due to the separation of the Dabcyl and Edans groups is used to quantify protease activity .
Aplicaciones Científicas De Investigación
Dabcyl-KTSAVLQSGFRKME-Edans is widely used in scientific research, particularly in the study of viral proteases. Its applications include:
Comparación Con Compuestos Similares
Dabcyl-KTSAVLQSGFRKME-Edans is unique in its specific design for the main protease (Mpro) of SARS-CoV and related viruses. Similar compounds include other FRET substrates designed for different proteases or with different peptide sequences. Some examples of similar compounds are:
Dabcyl-KTSAVLQSGFRKM-Glu(Edans): A similar FRET substrate with a slightly different peptide sequence.
This compound trifluoroacetate: A variant of the compound with trifluoroacetate as a counterion.
These compounds share the same basic principle of using FRET to measure protease activity but differ in their specific peptide sequences and target proteases .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H141N25O24S2.C2HF3O2/c1-53(2)48-71(113-93(140)79(54(3)4)116-81(128)55(5)105-92(139)74(52-122)115-94(141)80(56(6)123)117-89(136)66(25-14-16-43-97)107-82(129)58-29-31-59(32-30-58)118-119-60-33-35-61(36-34-60)120(7)8)90(137)111-69(37-39-76(98)124)87(134)114-73(51-121)84(131)104-50-77(125)106-72(49-57-20-11-10-12-21-57)91(138)109-67(27-19-44-103-95(99)100)86(133)108-65(24-13-15-42-96)85(132)112-70(41-47-145-9)88(135)110-68(38-40-78(126)127)83(130)102-46-45-101-64-26-17-23-63-62(64)22-18-28-75(63)146(142,143)144;3-2(4,5)1(6)7/h10-12,17-18,20-23,26,28-36,53-56,65-74,79-80,101,121-123H,13-16,19,24-25,27,37-52,96-97H2,1-9H3,(H2,98,124)(H,102,130)(H,104,131)(H,105,139)(H,106,125)(H,107,129)(H,108,133)(H,109,138)(H,110,135)(H,111,137)(H,112,132)(H,113,140)(H,114,134)(H,115,141)(H,116,128)(H,117,136)(H,126,127)(H4,99,100,103)(H,142,143,144);(H,6,7)/t55-,56+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVTYCZVZYWVFB-LWSZPLOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H142F3N25O26S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2195.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B3029550.png)


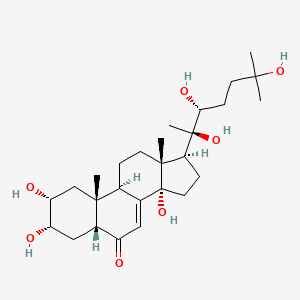

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)
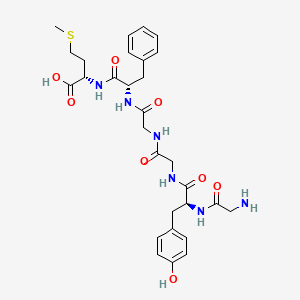
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)
![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)
